molecular formula C6H9BrN2O B14589051 2-Bromo-N-(1-cyanoethyl)-N-methylacetamide CAS No. 61555-55-3

2-Bromo-N-(1-cyanoethyl)-N-methylacetamide

Cat. No.: B14589051
CAS No.: 61555-55-3
M. Wt: 205.05 g/mol
InChI Key: FOSULSUPZGARAD-UHFFFAOYSA-N
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Description

2-Bromo-N-(1-cyanoethyl)-N-methylacetamide is an organic compound that contains bromine, nitrogen, and cyano groups

Preparation Methods

The synthesis of 2-Bromo-N-(1-cyanoethyl)-N-methylacetamide typically involves the reaction of N-methylacetamide with bromine and a cyanoethylating agent. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Bromo-N-(1-cyanoethyl)-N-methylacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced forms of the compound.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-N-(1-cyanoethyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(1-cyanoethyl)-N-methylacetamide involves its interaction with molecular targets such as enzymes and proteins. The bromine and cyano groups play a crucial role in binding to active sites and inhibiting enzymatic activity. The pathways involved may include the disruption of normal cellular processes and the induction of specific biochemical reactions.

Comparison with Similar Compounds

2-Bromo-N-(1-cyanoethyl)-N-methylacetamide can be compared with other similar compounds such as:

    2-Bromo-N-(1-cyanoethyl)-N-methylpyridine-3-carboxamide: This compound has a similar structure but includes a pyridine ring, which may alter its chemical properties and applications.

    2-Bromo-N-(1-cyanoethyl)-5-fluorobenzenesulfonamide:

Properties

CAS No.

61555-55-3

Molecular Formula

C6H9BrN2O

Molecular Weight

205.05 g/mol

IUPAC Name

2-bromo-N-(1-cyanoethyl)-N-methylacetamide

InChI

InChI=1S/C6H9BrN2O/c1-5(4-8)9(2)6(10)3-7/h5H,3H2,1-2H3

InChI Key

FOSULSUPZGARAD-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)N(C)C(=O)CBr

Origin of Product

United States

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